N'-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide
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Overview
Description
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C13H9BrN4O4 and a molecular weight of 365.145 g/mol . This compound is a Schiff base, which is a class of compounds typically formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-nitrobenzaldehyde and isonicotinohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized from ethanol to obtain the pure compound.
Chemical Reactions Analysis
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, affecting their activity. The nitro group in the compound can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide can be compared with other Schiff bases derived from similar aldehydes and hydrazides. Some similar compounds include:
- N’-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
- N’-(5-Bromo-2-hydroxy-3-methylbenzylidene)isonicotinohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H9BrN4O4 |
---|---|
Molecular Weight |
365.14 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9BrN4O4/c14-10-5-9(12(19)11(6-10)18(21)22)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+ |
InChI Key |
OKTQUNUGMKDVDY-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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